alpha-Irone

Overview

Description

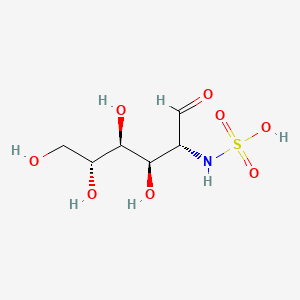

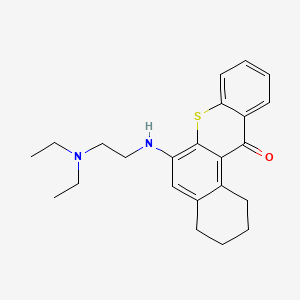

alpha-Irone is a naturally occurring organic compound found in the essential oils of several plants, most notably in iris rhizomes. It belongs to the family of compounds known as ketones and is responsible for the characteristic violet-like fragrance of iris flowers. This compound exists in several isomeric forms, including this compound, beta-irone, and gamma-irone, each contributing differently to the overall scent profile.

Scientific Research Applications

alpha-Irone has a wide range of applications in scientific research:

Chemistry: Used as a reference compound in the study of ketones and their reactions.

Biology: Investigated for its potential role in plant signaling and defense mechanisms.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Widely used in the fragrance industry to create perfumes and scented products.

Future Directions

: Zhang, L., Hendrickson, R. C., Meikle, V., Lefkowitz, E. J., Ioerger, T. R., & Niederweis, M. (2020). Comprehensive analysis of iron utilization by Mycobacterium tuberculosis. PLOS Pathogens, 16(2), e1008337. : PubMed: Comprehensive analysis of iron utilization by Mycobacterium tuberculosis : PMC: Comprehensive analysis of iron utilization by Mycobacterium tuberculosis

Mechanism of Action

Target of Action

Alpha-Irone, also known as Irone, is primarily used in the perfume industry due to its unique fragrance . It is known for its sweet, floral scent that is reminiscent of violets and orris root . Therefore, the primary targets of this compound are the olfactory receptors in the nose, which detect and interpret the compound’s scent .

Mode of Action

When inhaled, this compound interacts with the olfactory receptors in the nose . These receptors are proteins that bind to odor molecules and trigger a nerve signal to the brain, which interprets this signal as a specific smell . This compound’s unique structure allows it to bind to these receptors in a way that is interpreted as a sweet, floral scent .

Biochemical Pathways

When this compound binds to olfactory receptors, it triggers a cascade of biochemical reactions that result in the generation of a nerve signal to the brain .

Pharmacokinetics

As a volatile compound used in perfumes, it is likely that this compound is primarily absorbed through inhalation

Result of Action

The primary result of this compound’s action is the perception of its characteristic scent. When it binds to olfactory receptors, it triggers a nerve signal that the brain interprets as a sweet, floral smell . This can create a pleasant sensory experience for individuals who smell the compound.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of other scents can affect how this compound is perceived. Additionally, factors such as temperature and humidity can impact the volatility and stability of this compound, potentially affecting how its scent is dispersed and perceived .

Biochemical Analysis

Biochemical Properties

Irone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of Irone is with cytochrome P450 enzymes, which are involved in the metabolism of various substances within the body . Irone can act as a substrate for these enzymes, leading to its biotransformation into different metabolites. Additionally, Irone has been shown to interact with antioxidant enzymes such as superoxide dismutase and catalase, enhancing their activity and contributing to the reduction of oxidative stress .

Cellular Effects

Irone exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Irone can activate the nuclear factor erythroid 2-related factor 2 (NRF2) pathway, leading to the upregulation of antioxidant response elements and enhancing cellular defense mechanisms . Furthermore, Irone has been shown to affect gene expression by modulating the activity of transcription factors such as hypoxia-inducible factor 1-alpha (HIF-1α), which plays a crucial role in cellular responses to low oxygen levels . These interactions highlight the potential of Irone to influence cellular homeostasis and protect against oxidative damage.

Molecular Mechanism

The molecular mechanism of action of Irone involves several key processes. At the molecular level, Irone can bind to specific biomolecules, influencing their activity and function. For example, Irone has been shown to bind to iron regulatory proteins, modulating their ability to control iron homeostasis within cells . Additionally, Irone can inhibit or activate enzymes involved in various metabolic pathways. For instance, it can inhibit the activity of certain cytochrome P450 enzymes, leading to altered drug metabolism . Moreover, Irone can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to environmental stimuli .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Irone have been studied over different time periods to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that Irone is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to Irone can lead to changes in cellular function, including alterations in cell proliferation, apoptosis, and differentiation

Dosage Effects in Animal Models

The effects of Irone have been studied in various animal models to understand how different dosages influence its activity and potential toxicity. Studies have shown that low to moderate doses of Irone can have beneficial effects, such as enhancing antioxidant defenses and reducing inflammation . High doses of Irone have been associated with toxic effects, including liver damage and oxidative stress . These findings highlight the importance of determining the optimal dosage of Irone to maximize its therapeutic potential while minimizing adverse effects.

Metabolic Pathways

Irone is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary pathways involves its metabolism by cytochrome P450 enzymes, leading to the formation of different metabolites . Additionally, Irone can influence metabolic flux by modulating the activity of key enzymes involved in energy production and redox balance . These interactions highlight the role of Irone in maintaining cellular homeostasis and metabolic function.

Transport and Distribution

The transport and distribution of Irone within cells and tissues involve several mechanisms. Irone can be transported across cell membranes via specific transporters, such as organic anion-transporting polypeptides (OATPs) and ATP-binding cassette (ABC) transporters . Once inside the cell, Irone can bind to various proteins, influencing its localization and accumulation within specific cellular compartments . These interactions play a crucial role in determining the bioavailability and activity of Irone within different tissues.

Subcellular Localization

The subcellular localization of Irone is influenced by various factors, including targeting signals and post-translational modifications. Irone has been shown to localize within specific cellular compartments, such as the mitochondria and endoplasmic reticulum . This localization is often mediated by specific targeting signals that direct Irone to these organelles. Additionally, post-translational modifications, such as phosphorylation and ubiquitination, can influence the activity and function of Irone within different subcellular compartments . These findings highlight the complex regulation of Irone’s activity within cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

alpha-Irone can be synthesized through various chemical routes. One common method involves the cyclization of citronellal, a monoterpenoid aldehyde, followed by oxidation. The reaction typically requires acidic conditions and a suitable oxidizing agent such as potassium permanganate or chromium trioxide.

Industrial Production Methods

In industrial settings, irone is often extracted from the rhizomes of iris plants through steam distillation. The process involves grinding the rhizomes into a fine powder, which is then subjected to steam distillation to extract the essential oil. The oil is subsequently purified to isolate irone and its isomers.

Chemical Reactions Analysis

Types of Reactions

alpha-Irone undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form irone oxide.

Reduction: Reduction of irone can yield irone alcohol.

Substitution: Halogenation reactions can introduce halogen atoms into the irone molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Substitution: Halogenation agents such as chlorine or bromine in the presence of a catalyst.

Major Products

Oxidation: this compound oxide.

Reduction: this compound alcohol.

Substitution: Halogenated irone derivatives.

Comparison with Similar Compounds

alpha-Irone is often compared with other fragrant ketones such as:

Methyl ionone: Similar in structure but with a different scent profile.

Damascone: Another ketone with a fruity and floral aroma.

Nerol: A monoterpenoid with a rose-like fragrance.

Uniqueness

This compound’s uniqueness lies in its distinct violet-like scent, which is not easily replicated by other compounds. Its isomeric forms also contribute to its versatility in fragrance formulations, making it a valuable ingredient in the perfume industry.

Properties

IUPAC Name |

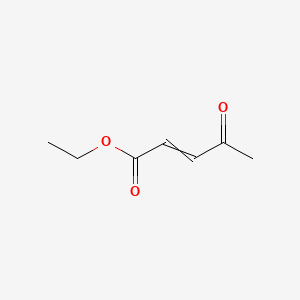

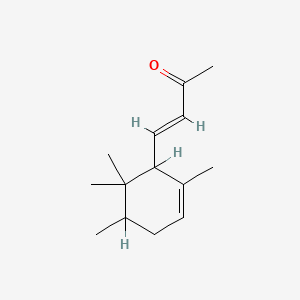

(E)-4-(2,5,6,6-tetramethylcyclohex-2-en-1-yl)but-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O/c1-10-6-7-11(2)14(4,5)13(10)9-8-12(3)15/h6,8-9,11,13H,7H2,1-5H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZQOJFLIJNRDHK-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC=C(C(C1(C)C)C=CC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CC=C(C(C1(C)C)/C=C/C(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, colourless to pale yellow liquid | |

| Record name | alpha-Irone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035631 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | alpha-Irone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/336/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

110.00 to 112.00 °C. @ 3.00 mm Hg | |

| Record name | alpha-Irone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035631 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

110 mg/L @ 20 °C (exp), 1 ml in 4 ml 70% alcohol (in ethanol) | |

| Record name | alpha-Irone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035631 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | alpha-Irone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/336/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.932-0.939 | |

| Record name | alpha-Irone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/336/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

79-69-6 | |

| Record name | alpha-Irone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Buten-2-one, 4-(2,5,6,6-tetramethyl-2-cyclohexen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(2,5,6,6-tetramethylcyclohex-2-enyl)but-3-en-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.109 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | alpha-Irone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035631 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Record name | alpha-Irone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035631 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of irone?

A1: Irone exists as isomers with the molecular formula C14H22O and a molecular weight of 206.33 g/mol.

Q2: What are the main isomers of irone and how do their structures differ?

A2: The primary isomers are α-irone, β-irone, and γ-irone. They differ in the position of a double bond within the cyclohexene ring and the configuration of substituents around this ring. [, , ]

Q3: How are the irones spectroscopically characterized?

A3: Researchers utilize techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography (GC) to analyze and quantify irone isomers in various samples. [, , , ] Ultraviolet (UV) spectroscopy has also been employed to study their light absorption properties. []

Q4: What is the relationship between irone structure and its odor?

A4: Research indicates that the specific three-dimensional shape and configuration of different irone isomers significantly influence their olfactory properties. For instance, (+)-cis-γ-irone and (+)-cis-α-irone have been identified as key contributors to the desirable "orris butter" scent. [, ] Computational modeling studies provide insights into these structure-odor relationships by examining conformational preferences of different isomers. []

Q5: What is the natural source of irones?

A5: Irones are primarily found in the rhizomes (underground stems) of certain Iris species, particularly Iris germanica, Iris pallida, and Iris florentina. [, , , ]

Q6: How are irones formed in Iris plants?

A6: Irones are not directly present in freshly harvested rhizomes. They are formed during a slow aging process where precursor compounds called iridals undergo oxidative degradation. [, ]

Q7: Are there alternative methods for irone production besides extraction from plants?

A7: Yes, researchers have explored biotechnology approaches using microorganisms like Rhizopus oryzae for irone production through fermentation. [] Chemical synthesis methods have also been developed, though they can be complex and may not always be economically viable for large-scale production. [, , , , , , , ]

Q8: What is the role of microorganisms in irone production?

A8: Specific bacteria, like Rahnella aquatilis, can accelerate the natural transformation of iridals to irones in iris rhizomes, significantly reducing the maturation time required for fragrance development. [] This discovery has implications for faster screening and selection of high-irone producing Iris genotypes.

Q9: Can irones be produced synthetically?

A9: Yes, numerous synthetic approaches to irone synthesis have been developed. These methods often involve multiple steps and may use readily available starting materials like citronellal or utilize reactions such as Diels-Alder cycloadditions, Wittig olefination, and various rearrangements to construct the irone skeleton. [, , , , , , , ]

Q10: How can supercritical fluid extraction (SFE) be used for irone extraction?

A11: SFE, using carbon dioxide as a solvent under high pressure and temperature, offers a more selective and environmentally friendly alternative to traditional extraction methods. Studies have explored the optimization of SFE parameters for efficient and selective extraction of irones from iris rhizomes. []

Q11: What are the advantages of using headspace solid-phase microextraction (HS-SPME) for irone analysis?

A12: HS-SPME is a solvent-free technique that simplifies sample preparation and allows for direct analysis of volatile compounds in the headspace above a sample. It has been successfully applied for accurate and reproducible quantification of irones in iris rhizomes, proving to be a valuable tool for quality control in the perfume industry. []

Q12: What are the primary applications of irones?

A13: The captivating violet aroma of irones makes them highly sought-after ingredients in the fragrance industry for perfumes, cosmetics, and other scented products. [, ]

Q13: What are the challenges and future directions in irone research?

A14: Ongoing research focuses on developing more efficient and sustainable methods for irone production, including biotechnological approaches and improved synthetic strategies. [, ] Further exploration of the relationship between irone structure and odor could lead to the design of novel fragrance molecules with enhanced olfactory properties. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![17beta-[Bis(2-hydroxyethyl)amino]androst-5-en-3beta-ol](/img/structure/B1206885.png)